

Technical Monograph: 4-(2-Chlorophenyl)piperidine Hydrochloride Mechanism of Action

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Compound of Interest

Compound Name:	4-(2-Chlorophenyl)piperidine hydrochloride
CAS No.:	82211-92-5
Cat. No.:	B1612792

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Executive Technical Summary

4-(2-Chlorophenyl)piperidine hydrochloride (CAS: 82211-92-5 for HCl; 26905-02-2 for free base) is a bioactive 4-aryl piperidine scaffold. Unlike its para-substituted analogs (e.g., the haloperidol intermediate), the ortho-chloro substitution confers unique steric properties that modulate its binding affinity and selectivity profiles.

Its primary mechanism of action involves allosteric modulation of the Sigma-1 receptor ($\sigma 1R$), a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). Secondly, it exhibits polypharmacology within the monoaminergic system, acting as a ligand for serotonin receptors (5-HT) and transporters. It is widely utilized as a "privileged structure" in medicinal chemistry for fragment-based drug design (FBDD) targeting neuroprotection, neuropathic pain, and psychometric modulation.

Chemical Identity & Structural Pharmacodynamics

Structural Basis of Interaction

The molecule consists of a piperidine ring connected at the C4 position to a phenyl ring bearing a chlorine atom at the ortho (C2) position.

- **Cationic Interaction:** At physiological pH, the secondary amine of the piperidine ring is protonated (). This positive charge is critical for forming an electrostatic salt bridge with the conserved Asp126 residue in the Sigma-1 receptor binding pocket.
- **Hydrophobic Pharmacophore:** The 2-chlorophenyl moiety occupies the primary hydrophobic pocket of the receptor. The ortho-chloro substituent introduces steric bulk that forces the phenyl ring into a twisted conformation relative to the piperidine chair, altering the stacking interactions compared to para-substituted analogs.

Physicochemical Data Table

Property	Value	Relevance
Molecular Formula		Stoichiometry (HCl salt)
Molecular Weight	232.15 g/mol	Fragment-based screening
LogP (Predicted)	-2.7 - 3.1	BBB Permeability (High)
H-Bond Donors	1 (NH)	Receptor anchoring
Topological Polar Surface Area	12.0 Å ²	CNS Penetration efficiency

Mechanism of Action: Signaling & Causality

Primary Target: Sigma-1 Receptor (σ 1R) Modulation

The σ 1R is not a classical G-protein coupled receptor (GPCR) but a ligand-operated chaperone. 4-(2-Chlorophenyl)piperidine acts as a ligand that triggers the translocation of σ 1R from the MAM to other cellular compartments.

Mechanistic Cascade:

- **Ligand Binding:** The compound enters the cell (lipophilic diffusion) and binds to σ 1R at the ER membrane.
- **Chaperone Dissociation:** Binding causes σ 1R to dissociate from Binding Immunoglobulin Protein (BiP/GRP78).
- **IP3R Stabilization:** The active σ 1R-ligand complex interacts with Inositol 1,4,5-trisphosphate receptors (IP3R) type 3.
- **Calcium Flux Regulation:** This interaction prevents the degradation of IP3R and ensures proper transfer from the ER to the mitochondria.
- **Mitochondrial Bioenergetics:** Enhanced influx activates the TCA cycle enzymes (pyruvate dehydrogenase, -ketoglutarate dehydrogenase), increasing ATP production and reducing Reactive Oxygen Species (ROS).

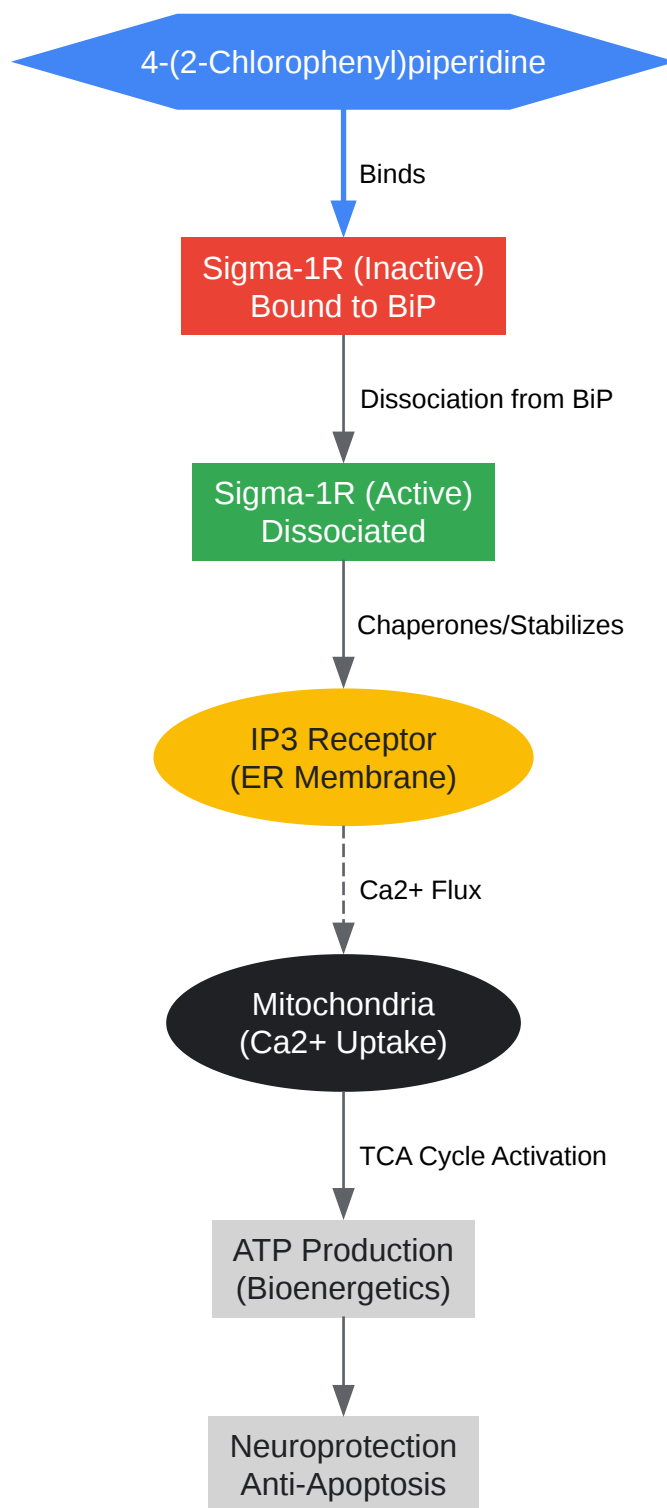
Secondary Target: Serotonergic Modulation

The 4-arylpiperidine scaffold is a structural isomer of the phenylpiperazine class (e.g., mCPP).

- **5-HT Receptors:** It exhibits affinity for 5-HT_{2C} and 5-HT₇ receptors. The 2-chloro substitution often reduces intrinsic efficacy compared to 3-chloro analogs, potentially acting as a partial agonist or antagonist.
- **Transporters:** It can block the Serotonin Transporter (SERT), inhibiting reuptake and increasing synaptic 5-HT levels.

Signaling Pathway Visualization

The following diagram illustrates the Sigma-1 mediated pathway activated by the compound.



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Caption: Figure 1.[1] Mechanism of Sigma-1 Receptor activation by 4-(2-Chlorophenyl)piperidine, leading to mitochondrial regulation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Radioligand Binding Assay (Sigma-1 vs. Sigma-2)

Objective: Determine the affinity (

) of 4-(2-Chlorophenyl)piperidine for σ_1R and σ_2R to assess selectivity.

Reagents:

- Tissue: Guinea pig brain membranes (rich in σ_1) and Rat liver membranes (rich in σ_2).
- Radioligands:
 - Pentazocine (specific for σ_1) and
 - DTG (universal sigma, used with (+)pentazocine mask for σ_2).
- Test Compound: 4-(2-Chlorophenyl)piperidine HCl (dissolved in DMSO).

Workflow:

- Preparation: Homogenize tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend pellet.
- Incubation (σ_1):
 - Mix 100 μ g membrane protein + 3 nM
-Pentazocine + Test Compound (to M).
 - Incubate at 37°C for 120 minutes. (Equilibrium is slower for lipophilic piperidines).
- Incubation (σ_2):
 - Mix 100 μ g membrane protein + 3 nM

-DTG + 100 nM (+)-Pentazocine (to mask σ_1 sites) + Test Compound.

- Incubate at 25°C for 60 minutes.
- Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).
- Analysis: Measure radioactivity via liquid scintillation counting. Calculate and convert to using the Cheng-Prusoff equation.

Validation Check:

- Control: Haloperidol should show high affinity (nM) for both subtypes.
- Specific Binding: Must be >80% of total binding.

Protocol B: Functional Calcium Mobilization Assay

Objective: Determine if the compound acts as an agonist or antagonist at σ_1 R.

Workflow:

- Cell Line: NG108-15 neuroblastoma cells (endogenous σ_1 R expression).
- Dye Loading: Incubate cells with Fura-2 AM (2 μ M) for 30 min at 37°C.
- Baseline Measurement: Record fluorescence ratio (340/380 nm).
- Agonist Challenge: Apply Bradykinin (BK) to induce ER release.
- Treatment:

- Agonist Mode: Pre-incubate with 4-(2-Chlorophenyl)piperidine. If it is an agonist, it will potentiate the BK-induced spike.
- Antagonist Mode: Co-incubate with a known agonist (e.g., PRE-084). If it is an antagonist, it will attenuate the PRE-084 effect.

Safety & Handling (MSDS Summary)

- Signal Word:WARNING
- Hazard Statements:
 - H315: Causes skin irritation.[2][3]
 - H319: Causes serious eye irritation.[2][3]
 - H335: May cause respiratory irritation.[3]
- Handling: Use in a fume hood. Wear nitrile gloves. This compound is a potent CNS active agent; avoid dust inhalation.

References

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